molecular formula C36H75S3S B213165 Tris(dodecylthio)antimony CAS No. 6939-83-9

Tris(dodecylthio)antimony

Cat. No. B213165
CAS RN: 6939-83-9
M. Wt: 725.9 g/mol
InChI Key: UJVGUYGIZTWRML-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(dodecylthio)antimony (TDTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TDTA is a member of the organoantimony family and is widely used in various fields of science, including catalysis, electronics, and material sciences.

Scientific Research Applications

Tris(dodecylthio)antimony has been extensively used in scientific research due to its unique properties. Tris(dodecylthio)antimony is a versatile catalyst that can catalyze various chemical reactions, including polymerization, oxidation, and reduction reactions. Additionally, Tris(dodecylthio)antimony has been used as a dopant in organic electronics, where it can improve the conductivity and stability of organic semiconductors.

Mechanism Of Action

The mechanism of action of Tris(dodecylthio)antimony is not fully understood, but it is believed to involve the transfer of electrons between Tris(dodecylthio)antimony and the reactants. Tris(dodecylthio)antimony can act as a Lewis acid, accepting electron pairs from the reactants, or as a Lewis base, donating electron pairs to the reactants. The unique electronic properties of Tris(dodecylthio)antimony make it an effective catalyst for various chemical reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Tris(dodecylthio)antimony. However, studies have shown that Tris(dodecylthio)antimony can induce oxidative stress in cells, leading to cell death. Additionally, Tris(dodecylthio)antimony can interact with proteins and enzymes, affecting their activity and function.

Advantages And Limitations For Lab Experiments

Tris(dodecylthio)antimony has several advantages for lab experiments, including its high stability and solubility in organic solvents. Additionally, Tris(dodecylthio)antimony is a relatively inexpensive catalyst compared to other organometallic compounds. However, Tris(dodecylthio)antimony has some limitations, including its toxicity and potential environmental hazards. Therefore, proper safety measures should be taken when handling Tris(dodecylthio)antimony.

Future Directions

There are several future directions for Tris(dodecylthio)antimony research. One potential area of research is the development of new Tris(dodecylthio)antimony-based catalysts for various chemical reactions. Additionally, Tris(dodecylthio)antimony can be used as a dopant in organic electronics, and further research can be done to improve its electronic properties. Furthermore, studies can be conducted to investigate the biochemical and physiological effects of Tris(dodecylthio)antimony in more detail.
Conclusion:
In conclusion, Tris(dodecylthio)antimony is a versatile organometallic compound that has gained significant attention in scientific research. Tris(dodecylthio)antimony can be synthesized by reacting antimony trichloride with dodecanethiol, and it has been extensively used as a catalyst in various chemical reactions. Additionally, Tris(dodecylthio)antimony has been used as a dopant in organic electronics, and studies have shown that it can induce oxidative stress in cells. Tris(dodecylthio)antimony has several advantages for lab experiments, but it also has limitations due to its toxicity. Future research can be done to develop new Tris(dodecylthio)antimony-based catalysts and investigate its biochemical and physiological effects in more detail.

Synthesis Methods

Tris(dodecylthio)antimony can be synthesized by reacting antimony trichloride with dodecanethiol in the presence of a base. The reaction proceeds through a substitution reaction, where the chlorine atoms in antimony trichloride are replaced by dodecylthio groups, resulting in the formation of Tris(dodecylthio)antimony. The purity of the synthesized Tris(dodecylthio)antimony can be improved by using a purification method such as column chromatography.

properties

CAS RN

6939-83-9

Product Name

Tris(dodecylthio)antimony

Molecular Formula

C36H75S3S

Molecular Weight

725.9 g/mol

IUPAC Name

antimony(3+);dodecane-1-thiolate

InChI

InChI=1S/3C12H26S.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*13H,2-12H2,1H3;/q;;;+3/p-3

InChI Key

UJVGUYGIZTWRML-UHFFFAOYSA-K

SMILES

CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].[Sb+3]

Canonical SMILES

CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].[Sb+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.